molecular formula C20H40NO8P B1203048 Dihexanoyl-lecithin CAS No. 53892-41-4

Dihexanoyl-lecithin

Cat. No. B1203048
CAS RN: 53892-41-4
M. Wt: 453.5 g/mol
InChI Key: DVZARZBAWHITHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of specific lecithins, like dihexanoyl-lecithin, involves the modification of fatty acid chains in the lecithin molecule. While direct synthesis processes specific to dihexanoyl-lecithin are not detailed, the modification of lecithin by physical, chemical, and enzymatic methods is a well-established practice. These methods aim to produce lecithins with altered fatty acid compositions, impacting their physical and chemical properties for diverse applications (Joshi, Paratkar, & Thorat, 2006).

Molecular Structure Analysis

The molecular structure of lecithins, including dihexanoyl-lecithin, features a glycerol backbone, two fatty acid chains, and a phosphate group. The structure is amphipathic, with a hydrophilic head and hydrophobic tails, facilitating its role in forming bilayers in cell membranes. Detailed knowledge of the three-dimensional structure of lecithins aids in understanding their role in membrane structure and function (Pearson & Pascher, 1979).

Chemical Reactions and Properties

Lecithins, including dihexanoyl-lecithin, participate in various biochemical reactions, such as the plasma lecithin:cholesterol acyltransferase reaction, which is significant for cholesterol metabolism and transport in the plasma. These reactions emphasize the functional diversity of lecithins in biological systems (Glomset, 1968).

Physical Properties Analysis

The physical properties of dihexanoyl-lecithin, such as micellar weight and the formation of micelles in aqueous solutions, have been studied. These properties are crucial for understanding the behavior of lecithins in biological membranes and their application in emulsification and drug delivery systems (Tausk, van Esch, Karmiggelt, Voordouw, & Overbeek, 1974).

Chemical Properties Analysis

The chemical properties of lecithins are influenced by their amphipathic nature, allowing them to interact with both lipophilic and hydrophilic substances. This duality is essential for their role in forming cellular membranes and in applications such as emulsifiers in food and pharmaceutical industries. The synthesis and characterization of lecithins with branched fatty acid chains have shown that modifications in the chemical structure can significantly affect their phase transition temperatures and polymorphism, highlighting the versatility of lecithin's chemical properties (Nuhn, Brezesinski, Dobner, Förster, Gutheil, & Dörfler, 1986).

Scientific Research Applications

  • DHPC's miscibility with other lecithins (DPPC, POPC, DOPC) and its interaction with antibiotics like doxorubicin and epirubicin were studied, indicating its potential in pharmaceutical applications (Pujol et al., 1996).

  • The micellar weights of DHPC in aqueous solutions were calculated, showing its utility in understanding micelle formation and characteristics, relevant in biochemistry and nanotechnology (Tausk et al., 1974).

  • DHPC's role in biocompatible microemulsions for potential cosmetic and drug delivery applications was investigated, highlighting its importance in formulating stable emulsions (Nguyen et al., 2010).

  • The interaction of different phospholipids, including DHPC, with sucrose crystal surfaces was examined, which is significant in food science, particularly in the production of chocolate (Kindlein et al., 2015).

  • DHPC's role in lecithin-based nanocarriers for drug delivery, demonstrating its utility in enhancing the effectiveness of various pharmaceutical formulations (Pires et al., 2004).

  • A study on the influence of lecithin on mitochondrial DNA and age-related hearing loss suggested potential medical applications of DHPC in treating age-related conditions (Seidman et al., 2002).

properties

IUPAC Name

2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZARZBAWHITHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968679
Record name 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihexanoyl-lecithin

CAS RN

53892-41-4
Record name 1,2-Hexanoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
RA Shipolini, GL Callewaert, RC Cottrell… - European Journal of …, 1971 - Wiley Online Library
… 1,2-Dihexanoyl phosphatidyl choline (dihexanoyl lecithin) was prepared by acylation of L-… The dihexanoyl lecithin mas eluted mainly in the methanol fraction. It was further purified by …
Number of citations: 230 febs.onlinelibrary.wiley.com
GR Moores, AJ Lawrence - FEBS letters, 1972 - core.ac.uk
… thin and with dihexanoyl lecithin in pure aqueous solution. The specific activity of the enzyme depends upon the substrate concentration; but for 1 mM substrate the specific activity was …
Number of citations: 21 core.ac.uk
E Baer, V Mahadevan - Journal of the American Chemical Society, 1959 - ACS Publications
The didecanoyl-, dioctanoyl-and dihexanovl-La-lecithins have been synthesized from the appropriateD-, 3-diglycerides by the procedure of Baer and Kates for the synthesis of the …
Number of citations: 42 pubs.acs.org
FR Radvanyi, C Bon - Journal of Biological Chemistry, 1982 - Elsevier
… measurable catalytic activity, with nonmicellar dihexanoyl lecithin as substrate, in nondissociating … To avoid this possibility we used dihexanoyl lecithin in a nonmicellar form to study the …
Number of citations: 45 www.sciencedirect.com
YA Isaacson - 1978 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 LGGLGGGGGGGG GGG aLLLL This material was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com
RJ Kubiak, RJ Hondal, X Yue, MD Tsai… - Journal of the American …, 1999 - ibc.sinica.edu.tw
… While the rates depend on the detergent used to disperse the substrate (see footnote b), all data in Table 1 were obtained under the same conditions with dihexanoyl lecithin as a …
Number of citations: 21 www.ibc.sinica.edu.tw
J Wolff, GH Cook - Archives of Biochemistry and Biophysics, 1982 - Elsevier
… the CMC decreases as a function of the ionic strength, and since the bulk of this decrease occurs at salt concentrations
    Number of citations: 17 www.sciencedirect.com
CC Yang, LS Chang - Biochemical Journal, 1989 - portlandpress.com
… The reactivity of Lys-6 and Lys-65 toward TNBS was greatly enhanced by Ca2' and dihexanoyl-lecithin, suggesting that the two Lys residues are not directly involved in the binding of …
Number of citations: 40 portlandpress.com
RD Hershberg, GH Reed, AJ Slotboom… - Biochimica et Biophysica …, 1976 - Elsevier
… Signals of the cu-methylene protons of the carboxylic acid side chains of dihexanoyllecithin … shift for the cr-methylene protons with increasing concentrations of dihexanoyllecithin appear …
Number of citations: 32 www.sciencedirect.com
E Condrea, BE Rapuano, JE Fletcher, CC Yang… - Toxicon, 1983 - Elsevier
… atrn phospholipase A, were modified by acylation with ethoxyformic anhydride (in the presence or absence of the substrate dihexanoyl lecithin) or guanidination with O-methylisourea. …
Number of citations: 45 www.sciencedirect.com

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